molecular formula C10H12ClNO B1492756 trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2155614-33-6

trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Cat. No. B1492756
M. Wt: 197.66 g/mol
InChI Key: HDRVGTCOQFBUQR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol is a chemical compound that can be purchased from various suppliers for research purposes . Its molecular formula is C10H12ClNO and it has a molecular weight of 197.66 g/mol.

Scientific Research Applications

Conformational Preferences and Folding

The study of cyclobutane-containing oligomers, such as those derived from trans-2-aminocyclobutane carboxylic acid, reveals a marked preference for these compounds to fold into well-defined helical conformations. This characteristic is observed both in solution and solid state, suggesting potential applications in designing biomimetic structures and materials (Fernandes et al., 2010).

Stereoselective Synthesis

The stereoselective synthesis of cyclobutane derivatives, including the development of methodologies for preparing bis(cyclobutane) beta-dipeptides, highlights the significance of cyclobutane motifs in designing rigid, conformationally constrained molecules. These molecules have implications for drug design and the study of protein-protein interactions, where the precise control over molecular conformation is crucial (Izquierdo et al., 2005).

Secondary Structure in Peptides

Research into the secondary structure of short β-peptides based on cyclobutane derivatives demonstrates how the chirality of monomeric residues can influence the folding of oligopeptides. This understanding is pivotal for the rational design of new short foldamers, offering a versatile method to predict and control the backbone folds of designed cyclobutane β-peptides. Such insights are valuable for developing novel biocompatible polymers with specific structural properties (Gorrea et al., 2012).

Amphiphilic Applications

The study of chiral cyclobutane β-amino acid-based amphiphiles explores the influence of cis/trans stereochemistry on their physicochemical behavior, molecular organization, and morphology. These insights have implications for the rational design of functional materials, including drug delivery systems and molecular scaffolds for tissue engineering (Sorrenti et al., 2016).

Molecular Structure and Synthesis

The synthesis and structural characterization of cyclobutane-derived diamines provide foundational knowledge for their use as sterically constrained building blocks in drug discovery. Understanding the conformational preferences of these compounds aids in the design of molecules with specific interactions and activities, crucial for the development of new therapeutics (Radchenko et al., 2010).

properties

IUPAC Name

(1R,2R)-2-(2-chloroanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-7-3-1-2-4-8(7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRVGTCOQFBUQR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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